molecular formula C17H14N2O2 B4560677 (2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 347376-43-6

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B4560677
CAS No.: 347376-43-6
M. Wt: 278.30 g/mol
InChI Key: QNDZXCRGQKXWNQ-ZROIWOOFSA-N
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Description

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 3-hydroxybenzaldehyde and 3-methylaniline in the presence of a base such as sodium hydroxide to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Cyclization and Finalization: The resulting product undergoes cyclization and further refinement to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide: Similar structure but with a hydroxy group in the para position.

    (2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group in the para position.

Uniqueness

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological and material properties compared to its analogs.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-4-2-6-15(8-12)19-17(21)14(11-18)9-13-5-3-7-16(20)10-13/h2-10,20H,1H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDZXCRGQKXWNQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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